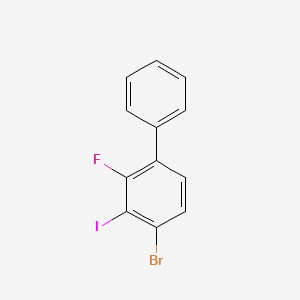
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structural features, which include a benzyloxy group, a trifluoromethyl group, and a boronic acid pinacol ester moiety
Preparation Methods
The synthesis of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid. This can be achieved through the reaction of 3-(Benzyloxy)-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Esterification: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the pinacol ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar compounds to 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester include:
Phenylboronic acid pinacol ester: Lacks the benzyloxy and trifluoromethyl groups, resulting in different reactivity and applications.
3-(Methoxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior.
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester: Positional isomer with different reactivity due to the placement of substituents.
Properties
Molecular Formula |
C20H22BF3O3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-10-15(20(22,23)24)11-17(12-16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
COOQWIBWEINKOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)









![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)



